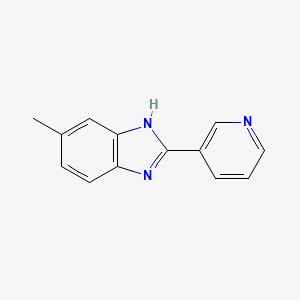![molecular formula C15H13ClN2O B2414999 2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro- CAS No. 878443-66-4](/img/structure/B2414999.png)
2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro- is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a member of the quinoxalinone family of compounds, which are known to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Aplicaciones Científicas De Investigación
Antitumor Effects and Farnesyl Protein Transferase Inhibition
- R115777, a derivative of 2(1H)-quinoxalinone, is a potent inhibitor of farnesyl protein transferase. It has significant antitumor effects in vivo and is currently in phase III clinical evaluation (Venet, End, & Angibaud, 2003).
Structural Analysis and Synthesis
- Structural analysis and synthesis of 2(1H)-quinoxalinone derivatives have been conducted, including crystal structure determination and spectral analysis (Mondieig et al., 2011).
- A novel synthetic approach for 2(1H) quinoxalinone derivatives, including 1 phenyl 3 methyl 6 N,N dibutylamino 2(1H) quinoxalinones, has been proposed, allowing for efficient synthesis with good yields (Xiao, 2001).
Antimicrobial and Antiinflammatory Activities
- New 2(1H)-quinoxalinone derivatives were synthesized and evaluated for antimicrobial and antiinflammatory activities. Notably, a thiosemicarbazide derived from hexahydro-2(1H)-quinoxalinone showed high antibacterial activity (El-Sabbagh et al., 2009).
Biocatalytic Synthesis and Environmental Considerations
- Innovative biocatalytic synthesis of 3,4-dihydro-2(1H)-quinoxalinones using lemon juice as an alternative to hazardous solvents and catalysts highlights an environmentally friendly approach (Petronijević et al., 2017).
Broad Pharmacological Applications
- Quinoxalinone derivatives have broad pharmacological applications, including use in a variety of bioactive compounds and clinical trials (Shi et al., 2017).
Corrosion Inhibition
- Quinoxalinone derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel, offering practical applications in industrial settings (Tazouti et al., 2016).
Synthesis and Pharmacological Properties
- The synthesis of quinoxalinone derivatives and their pharmacological properties, including inhibition of aldose reductase, a target for diabetes treatment, have been explored (Yang et al., 2012).
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
Similar compounds have been reported to interact with their targets and cause changes in cellular processes . For instance, some indole derivatives have shown anti-inflammatory and analgesic activities .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds may affect a variety of biochemical pathways.
Pharmacokinetics
Similar compounds have been reported to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been reported to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .
Propiedades
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-12-6-2-1-5-11(12)9-18-10-15(19)17-13-7-3-4-8-14(13)18/h1-8H,9-10H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGLYQCBYBNSLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro- | |
CAS RN |
878443-66-4 |
Source


|
| Record name | 4-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2414918.png)
![(E)-2-amino-N-(sec-butyl)-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2414920.png)
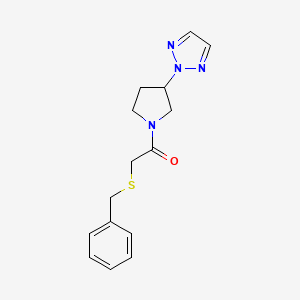
![4-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide](/img/structure/B2414922.png)
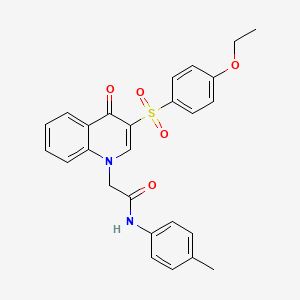
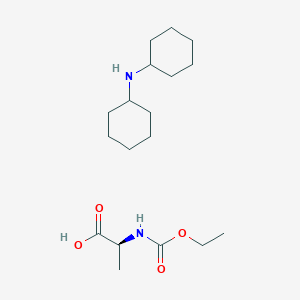
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-ethyloxalamide](/img/structure/B2414928.png)
![1-(3,5-dimethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2414929.png)
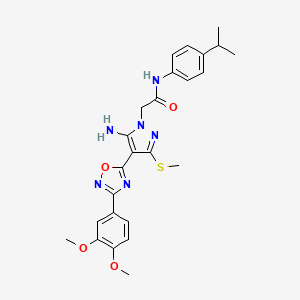

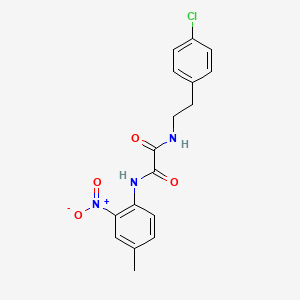
![Methyl 2-[(2-methylbutan-2-yl)amino]propanoate](/img/structure/B2414935.png)

